molecular formula C13H9Cl2FS B7990737 1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990737
M. Wt: 287.2 g/mol
InChI Key: UKORTUSSQVIGQI-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through various pathways, including:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-chloro-4-[(3-chlorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKORTUSSQVIGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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